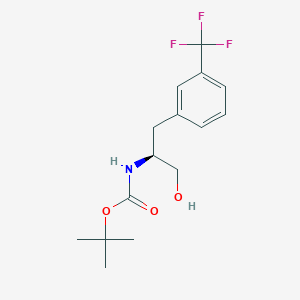
(S)-tert-Butyl 1-hydroxy-3-(3-(trifluoromethyl)phenyl)propan-2-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl 1-hydroxy-3-(3-(trifluoromethyl)phenyl)propan-2-ylcarbamate is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group and the chiral center makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-hydroxy-3-(3-(trifluoromethyl)phenyl)propan-2-ylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate and trifluoromethyl benzene.
Reaction Conditions:
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
(S)-tert-Butyl 1-hydroxy-3-(3-(trifluoromethyl)phenyl)propan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Regeneration of the hydroxyl group
Substitution: Formation of substituted derivatives with different functional groups
科学研究应用
(S)-tert-Butyl 1-hydroxy-3-(3-(trifluoromethyl)phenyl)propan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of (S)-tert-Butyl 1-hydroxy-3-(3-(trifluoromethyl)phenyl)propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity towards its targets.
相似化合物的比较
Similar Compounds
- ®-tert-Butyl 1-hydroxy-3-(3-(trifluoromethyl)phenyl)propan-2-ylcarbamate
- tert-Butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate
- tert-Butyl 1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-ylcarbamate
Uniqueness
(S)-tert-Butyl 1-hydroxy-3-(3-(trifluoromethyl)phenyl)propan-2-ylcarbamate is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-[3-(trifluoromethyl)phenyl]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO3/c1-14(2,3)22-13(21)19-12(9-20)8-10-5-4-6-11(7-10)15(16,17)18/h4-7,12,20H,8-9H2,1-3H3,(H,19,21)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUGGQSFNQDHCY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(2S)-1-hydroxy-3-(3-phenoxyphenyl)propan-2-yl]carbamate](/img/structure/B8062221.png)
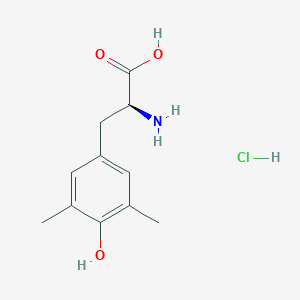
![(1S,4S,6R,7S,8R,9S,13R,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,18-diol](/img/structure/B8062235.png)
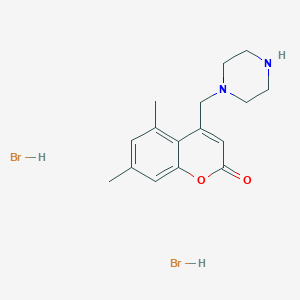
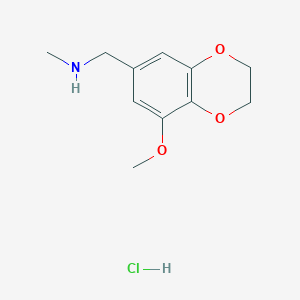
![4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-carboxylate](/img/structure/B8062248.png)
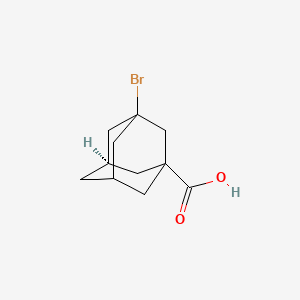
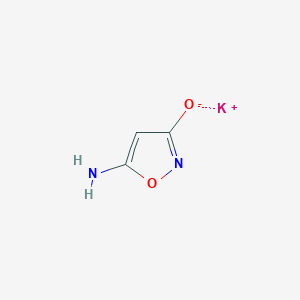
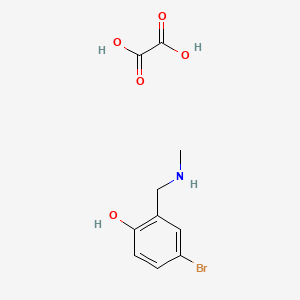
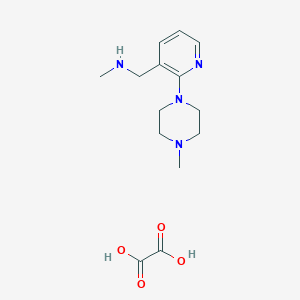
![tert-butyl N-[(2S)-1-hydroxy-3-(4-methoxy-3,5-dimethylphenyl)propan-2-yl]carbamate](/img/structure/B8062284.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-[3-(trifluoromethyl)phenyl]propan-2-yl]carbamate](/img/structure/B8062291.png)
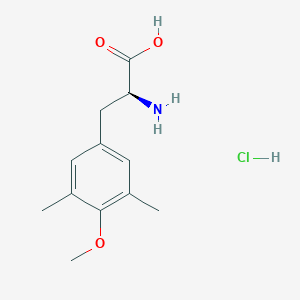
![9H-fluoren-9-ylmethyl N-[(2S)-1-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxypropan-2-yl]carbamate](/img/structure/B8062311.png)
